molecular formula C6H5BrClNS B3247210 3-Bromo-2-chloro-6-(methylthio)pyridine CAS No. 1809158-14-2

3-Bromo-2-chloro-6-(methylthio)pyridine

Cat. No.: B3247210
CAS No.: 1809158-14-2
M. Wt: 238.53 g/mol
InChI Key: UILDENRKBGCLIQ-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-6-(methylthio)pyridine is a heterocyclic organic compound with the molecular formula C6H4BrClNS It is characterized by the presence of bromine, chlorine, and a methylthio group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-chloro-6-(methylthio)pyridine typically involves the halogenation of pyridine derivatives. One common method includes the bromination and chlorination of 2-methylthiopyridine under controlled conditions. The reaction is usually carried out in the presence of a halogenating agent such as bromine or chlorine, often in a solvent like acetic acid or dichloromethane, at temperatures ranging from 0°C to 50°C.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-chloro-6-(methylthio)pyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the halogen atoms or to modify the pyridine ring.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in solvents such as ethanol or dimethyl sulfoxide.

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran or catalytic hydrogenation using palladium on carbon.

Major Products Formed:

  • Substituted pyridines with various functional groups replacing the halogens.
  • Sulfoxides and sulfones from the oxidation of the methylthio group.
  • Reduced pyridine derivatives with modified ring structures.

Scientific Research Applications

3-Bromo-2-chloro-6-(methylthio)pyridine has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Material Science: It is employed in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: The compound is used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-6-(methylthio)pyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The presence of halogens and the methylthio group can enhance its binding affinity and specificity for particular molecular targets.

Comparison with Similar Compounds

  • 2-Bromo-3-chloro-6-(methylthio)pyridine
  • 3-Bromo-2-chloro-5-(methylthio)pyridine
  • 3-Bromo-2-chloro-6-(ethylthio)pyridine

Comparison: 3-Bromo-2-chloro-6-(methylthio)pyridine is unique due to the specific positioning of the bromine, chlorine, and methylthio groups on the pyridine ring. This arrangement can influence its reactivity and binding properties compared to similar compounds. For instance, the presence of the methylthio group at the 6-position may enhance its nucleophilicity and ability to participate in substitution reactions, while the bromine and chlorine atoms provide sites for further functionalization.

Properties

IUPAC Name

3-bromo-2-chloro-6-methylsulfanylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClNS/c1-10-5-3-2-4(7)6(8)9-5/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UILDENRKBGCLIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C(C=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101265947
Record name Pyridine, 3-bromo-2-chloro-6-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101265947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1809158-14-2
Record name Pyridine, 3-bromo-2-chloro-6-(methylthio)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1809158-14-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 3-bromo-2-chloro-6-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101265947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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